Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring substituted with an aminomethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the aminomethyl and isopropyl groups. One common method involves the use of ethyl cyanoacetate and an alcohol solution of ammonia to form the cyclic imide, which is then further reacted to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Known for its antiviral activity.
4-(aminomethyl)benzoic acid: Contains an aminomethyl group and is used in various chemical applications.
Uniqueness
Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it distinct from other compounds with similar functional groups but different ring systems or substituents.
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3-propan-2-ylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(7-12)5-9(6-11)8(2)3/h8-9H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRQSYJZLKECSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)C(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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